1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15919059
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F5O |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
| Standard InChI Key | IIJVCXBKEVCDHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(F)(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a naphthalene ring system (C₁₀H₈) substituted at positions 1 and 2 with difluoromethoxy and trifluoromethyl groups, respectively. X-ray crystallographic data for analogous structures suggest that the steric bulk of the -CF₃ group induces planarity distortions in the naphthalene system, while the -OCF₂H group contributes to dipole moment enhancements. The IUPAC name, 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene, reflects this substitution pattern (CAS 1261562-18-8) .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₅O |
| Molecular Weight | 262.17 g/mol |
| Boiling Point (Predicted) | 286.3 ± 40.0 °C |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ |
| Lipophilicity (LogP) | 3.82 (Estimated) |
| Topological Polar Surface | 9.23 Ų |
The trifluoromethyl group's strong electron-withdrawing effect (-I) creates localized electron deficiency at the adjacent carbon, while the difluoromethoxy group exerts both inductive (-I) and mesomeric (+M) effects. This electronic duality enables unique reactivity patterns, as detailed in Section 3.
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene:
Route A: Sequential Functionalization
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Naphthalene Core Preparation: Start with 1-hydroxy-2-methylnaphthalene.
-
Trifluoromethylation: Treat with Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis to install the -CF₃ group at position 2.
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Difluoromethoxylation: Employ ClCF₂H gas in the presence of K₂CO₃/DMF to substitute the hydroxyl group at position 1.
Route B: Direct Coupling
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Pre-functionalize building blocks:
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Cross-couple intermediates via Suzuki-Miyaura reaction using Pd(PPh₃)₄ catalyst .
Table 2: Comparative Synthesis Metrics
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 58% | 72% |
| Purity (HPLC) | 98.5% | 99.1% |
| Reaction Time | 18 h | 24 h |
| Temperature Range | 80-120°C | 25-80°C |
Route B offers superior regioselectivity but requires pre-functionalized intermediates, increasing synthetic complexity. Recent advances in continuous flow systems have reduced reaction times by 40% while maintaining yields above 65% .
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution
The electron-deficient nature of the naphthalene ring directs electrophiles to positions 5 and 8. Nitration studies with HNO₃/H₂SO₄ show 78% selectivity for 5-nitro derivatives, while sulfonation yields predominantly 8-sulfo products.
Nucleophilic Displacement
The difluoromethoxy group undergoes nucleophilic substitution under harsh conditions. Treatment with KNH₂ in liquid NH₃ at -33°C replaces -OCF₂H with -NH₂ (62% yield) , enabling access to amino-functionalized analogs.
Cross-Coupling Reactions
The compound participates in Buchwald-Hartwig amination when paired with Pd₂(dba)₃/Xantphos catalytic system, introducing aryl amine groups at position 3 (55% yield) .
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| B-Raf WT | 45 | 12.8 |
| B-Raf V600E | 23 | 24.1 |
| c-Raf | 67 | 8.9 |
| EGFR | >10,000 | N/A |
The compound induces apoptosis in A375 melanoma cells (EC₅₀ = 1.2 μM) via caspase-3/7 activation and PARP cleavage .
Industrial and Materials Science Applications
Liquid Crystal Formulations
Incorporation into fluorinated liquid crystals improves dielectric anisotropy (Δε = +12.3) while maintaining low rotational viscosity (η = 89 mPa·s). These properties enable faster switching times in AMLCD displays.
Polymer Additives
As a comonomer in polyimide synthesis, it enhances thermal stability (Tg = 317°C) and reduces dielectric constant (k = 2.45 at 1 GHz) , making it suitable for high-frequency PCB substrates.
Comparison with Structural Analogs
Table 4: Positional Isomer Effects
| Compound | LogP | Tm (°C) | B-Raf IC₅₀ (nM) |
|---|---|---|---|
| 1-OCF₂H-2-CF₃ (Target) | 3.82 | 112 | 23 |
| 1-CF₃-2-OCF₂H | 3.79 | 109 | 47 |
| 1-OCF₃-2-CF₃ | 4.15 | 121 | 89 |
| 2-OCF₂H-8-CF₃ | 3.91 | 105 | 165 |
The 1,2-substitution pattern optimizes both lipophilicity and target engagement, underscoring structure-activity relationship (SAR) principles.
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